tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate
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Overview
Description
tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a tert-butyl group, an oxolane ring, and a carbamate functional group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative. One common method includes the use of tert-butyl chloroformate and 3-(aminomethyl)oxolane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine functionality .
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure makes it a valuable tool for probing the active sites of enzymes and understanding their catalytic processes .
Medicine
It can be used to synthesize prodrugs that release active pharmaceutical ingredients in a controlled manner .
Industry
Industrially, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-aminopropyl)carbamate: Similar in structure but with a different alkyl chain length.
tert-Butyl 3-(aminomethyl)phenylcarbamate: Contains a phenyl group instead of an oxolane ring.
Uniqueness
tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate is unique due to its oxolane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl N-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-10(6-11)4-5-14-7-10/h4-7,11H2,1-3H3,(H,12,13)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPPASYXYUJDQC-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(CCOC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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